molecular formula C25H29NO2 B2560383 N-(4-methoxyphenyl)-2-(3-phenyladamantanyl)acetamide CAS No. 701272-33-5

N-(4-methoxyphenyl)-2-(3-phenyladamantanyl)acetamide

Cat. No. B2560383
CAS RN: 701272-33-5
M. Wt: 375.512
InChI Key: OIDQJUJRNASSQO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(3-phenyladamantanyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAA belongs to the class of adamantane derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Catalytic Hydrogenation for Green Synthesis

The study by Zhang Qun-feng (2008) on the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide showcases the importance of novel catalysts in the efficient and environmentally friendly synthesis of chemical intermediates (Zhang Qun-feng, 2008). This research underscores the potential for green chemistry applications in synthesizing compounds similar to N-(4-methoxyphenyl)-2-(3-phenyladamantanyl)acetamide, focusing on sustainability and reduced environmental impact.

Comparative Metabolism of Chloroacetamide Herbicides

Research by S. Coleman et al. (2000) on the metabolism of chloroacetamide herbicides in human and rat liver microsomes offers insights into the metabolic pathways of similar acetamide compounds (Coleman et al., 2000). Understanding these pathways is crucial for assessing the potential environmental and health impacts of related chemicals, including the bioactivation processes that could relate to the metabolism of this compound.

Chemoselective Acetylation for Antimalarial Drugs

The work by Deepali B Magadum and G. Yadav (2018) on chemoselective acetylation using immobilized lipase for synthesizing intermediates of antimalarial drugs highlights the role of enzyme-catalyzed reactions in producing medically relevant compounds (Magadum & Yadav, 2018). This approach could be applicable to synthesizing or modifying compounds like this compound for therapeutic applications.

Synthesis of Protein Tyrosine Phosphatase Inhibitors

A. Saxena et al. (2009) evaluated the synthesis of 2-(4-methoxyphenyl)ethyl] acetamide derivatives for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), demonstrating the potential of acetamide derivatives in therapeutic applications, particularly for treating diabetes (Saxena et al., 2009). This research suggests that similar structures, such as this compound, could be explored for their bioactive potential in modulating enzymes involved in disease pathways.

Structural Studies on Amide Derivatives

The study by D. Kalita and J. Baruah (2010) on the different spatial orientations of amide derivatives in anion coordination provides foundational knowledge on the structural aspects of acetamide compounds (Kalita & Baruah, 2010). Understanding these structural characteristics is essential for designing compounds with specific functions and interactions, relevant to the development of this compound for targeted applications.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(3-phenyl-1-adamantyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO2/c1-28-22-9-7-21(8-10-22)26-23(27)16-24-12-18-11-19(13-24)15-25(14-18,17-24)20-5-3-2-4-6-20/h2-10,18-19H,11-17H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDQJUJRNASSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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